molecular formula C6H12N2O3 B7867404 Methyl D-alanylglycinate

Methyl D-alanylglycinate

Cat. No.: B7867404
M. Wt: 160.17 g/mol
InChI Key: SEGPJFKYVJYBFH-SCSAIBSYSA-N
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Description

Methyl D-alanylglycinate is a compound of interest in various fields of chemistry and biology It is a derivative of amino acids and esters, combining the properties of both functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl D-alanylglycinate can be synthesized through the esterification of the corresponding amino acid. One common method involves the reaction of the amino acid with methanol in the presence of trimethylchlorosilane. This reaction is typically carried out at room temperature and results in the formation of the methyl ester hydrochloride . The process is efficient and yields the desired product in good to excellent yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Industrial methods may also incorporate purification steps to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl D-alanylglycinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Acid Catalysts: Sulfuric acid, hydrochloric acid.

    Base Catalysts: Sodium hydroxide, potassium hydroxide.

    Solvents: Methanol, ethanol.

Major Products Formed

    Hydrolysis: Produces the corresponding carboxylic acid and methanol.

    Transesterification: Produces a new ester and an alcohol.

Scientific Research Applications

Methyl D-alanylglycinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl D-alanylglycinate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes that catalyze esterification and hydrolysis reactions. The compound’s effects are mediated through its conversion to active forms, which then participate in various biochemical processes .

Comparison with Similar Compounds

Methyl D-alanylglycinate can be compared to other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable tool for researchers and industrial chemists alike.

Properties

IUPAC Name

methyl 2-[[(2R)-2-aminopropanoyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c1-4(7)6(10)8-3-5(9)11-2/h4H,3,7H2,1-2H3,(H,8,10)/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGPJFKYVJYBFH-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NCC(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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